RS-102221 Exhibits 100-Fold Higher 5-HT2C Selectivity Over 5-HT2A and 5-HT2B Receptors Compared to SB-206553
RS-102221 demonstrates approximately 100-fold selectivity for the 5-HT2C receptor over both 5-HT2A and 5-HT2B subtypes [1]. In contrast, the 5-HT2C/2B antagonist SB-206553 exhibits less than 10-fold selectivity between 5-HT2C and 5-HT2B receptors [2]. RS-102221 also displays >100-fold selectivity over a panel of approximately 30 other receptors including α- and β-adrenergic and muscarinic ACh receptors [1].
| Evidence Dimension | 5-HT2C receptor selectivity over 5-HT2A and 5-HT2B |
|---|---|
| Target Compound Data | ~100-fold selectivity (5-HT2C vs 5-HT2A and 5-HT2B) |
| Comparator Or Baseline | SB-206553: <10-fold selectivity between 5-HT2C and 5-HT2B |
| Quantified Difference | RS-102221 exhibits ≥90-fold greater 5-HT2C vs 5-HT2B selectivity compared to SB-206553 |
| Conditions | Radioligand binding assays using human cloned 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in CHO-K1 cells |
Why This Matters
Higher selectivity reduces confounding off-target effects in mechanistic studies of 5-HT2C function, improving signal-to-noise and data interpretability.
- [1] Bonhaus DW, Weinhardt KK, Taylor M, DeSouza A, McNeeley PM, Szczepanski K, Fontana DJ, Trinh J, Rocha CL, Dawson MW, Flippin LA, Eglen RM. RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist. Neuropharmacology. 1997 Apr-May;36(4-5):621-9. View Source
- [2] Bromidge SM, Dabbs S, Davies DT, Davies S, Duckworth DM, Forbes IT, Gaster LM, Ham P, Jones GE, King FD, Mulholland KR, Saunders DV, Wyman PA, Blaney FE, Clarke SE, Blackburn TP, Holland V, Kennett GA, Lightowler S, Middlemiss DN, Trail B, Riley GJ, Wood MD. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. J Med Chem. 1997 Oct 24;40(22):3497-503. View Source
